Azepan-1-yl(piperidin-3-yl)methanone 2,2,2-trifluoroacetate is a compound with significant relevance in organic chemistry and medicinal research. This compound features a unique structure that combines elements of azepane and piperidine, which enhances its chemical reactivity and potential biological applications. The molecular formula is , and it is classified under various chemical categories, including amides and trifluoroacetates.
The compound can be synthesized through various methods involving azepane and piperidine derivatives, typically utilizing trifluoroacetic anhydride as a reagent to introduce the trifluoroacetate group. It is commercially available from several chemical suppliers, indicating its importance in research applications .
Azepan-1-yl(piperidin-3-yl)methanone 2,2,2-trifluoroacetate falls into the category of heterocyclic compounds due to the presence of nitrogen-containing rings. Its classification includes:
The synthesis of Azepan-1-yl(piperidin-3-yl)methanone 2,2,2-trifluoroacetate typically involves a multi-step process:
The reaction conditions are critical for successful synthesis:
The molecular structure of Azepan-1-yl(piperidin-3-yl)methanone 2,2,2-trifluoroacetate can be represented as follows:
Key structural data include:
Azepan-1-yl(piperidin-3-yl)methanone 2,2,2-trifluoroacetate can undergo several types of chemical reactions:
For these reactions:
The mechanism of action for Azepan-1-yl(piperidin-3-yl)methanone 2,2,2-trifluoroacetate involves its binding to specific proteins and enzymes within biological systems. The trifluoroacetate group enhances binding affinity and specificity towards molecular targets, potentially altering their activity and function. This characteristic makes it a candidate for further investigation in therapeutic applications .
Key chemical properties include:
Relevant analyses such as NMR spectroscopy or mass spectrometry can provide further insights into its structure and purity .
Azepan-1-yl(piperidin-3-yl)methanone 2,2,2-trifluoroacetate has several scientific applications:
This compound's versatility makes it valuable across various fields of scientific research and industry.
Nitrogen-containing heterocycles constitute the architectural foundation of >75% of FDA-approved small-molecule drugs, with azepane (7-membered) and piperidine (6-membered) rings representing privileged scaffolds in kinase-targeted therapeutics. These saturated heterocycles provide optimal spatial geometry for engaging conserved catalytic domains while enabling strategic modulation of physicochemical properties. The distinct ring sizes confer differential backbone flexibility—azepane's expanded conformation accesses deeper hydrophobic pockets, while piperidine's rigidity enables precise hinge-region anchoring. Critically, the basic nitrogen atoms (pKₐ ~10-11) facilitate salt formation with counterions like trifluoroacetate (TFA), dramatically enhancing solubility and bioavailability without compromising membrane permeability. The three-dimensional positioning of substituents on these rings enables vector-specific exploration of kinase sub-pockets, a feature exploited in isoform-selective inhibitor design [1] [4].
Table 1: Comparative Properties of Azepane and Piperidine Moieties in Kinase Inhibitor Design
Property | Azepane (7-membered) | Piperidine (6-membered) |
---|---|---|
Ring flexibility | High (pseudorotation energy barrier <5 kcal/mol) | Moderate (preferred chair conformation) |
Nitrogen pKₐ | 10.2 ± 0.5 | 11.1 ± 0.3 |
Solubility enhancement | +++ (CF₃COO⁻ salts) | +++ (CF₃COO⁻ salts) |
Membrane permeability | LogP reduction ~0.5-1.0 units | LogP reduction ~0.3-0.8 units |
Common kinase targets | PI3K, mTOR, CSF-1R | JAK, PKB/Akt, GSK-3β |
The strategic incorporation of azepane and piperidine rings has enabled breakthroughs in kinase inhibitor efficacy by addressing three critical challenges: selectivity, cellular penetration, and metabolic stability. In PKB/Akt inhibitors, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides demonstrate how piperidine's conformational restraint enables nanomolar inhibition (IC₅₀ = 6-35 nM) while maintaining >150-fold selectivity over structurally homologous PKA. The carboxamide linker at the 4-position exploits piperidine's equatorial vector to access a hydrophobic cleft formed by P-loop residues—a binding mode unattainable with flexible acyclic amines [1]. Similarly, JAK1 inhibitors leverage piperidine-based pyrrolopyridines to establish bidentate hydrogen bonds with hinge residues Glu957 and Leu959, where the basic nitrogen's protonation state modulates residence time within the ATP-binding site. Molecular dynamics simulations reveal that protonated piperidine nitrogen forms a stable salt bridge with Asp1021 (occupancy >85% in 1μs simulations), explaining the 10-fold potency enhancement over neutral analogs [6].
Azepane's expanded ring architecture addresses distinct challenges in targeting bulky binding sites. Colony-stimulating factor-1 receptor (CSF-1R) inhibitors incorporate N-propargyl azepane moieties conjugated to pyrazolo[3,4-d]pyrimidine cores via Sonogashira coupling. This design capitalizes on azepane's ability to occupy the ribose binding pocket while the propargyl linker projects into a hydrophobic channel unique to the CSF-1R allosteric site. Crucially, azepane's lower basicity (pKₐ ~10.2 vs piperidine's 11.1) reduces off-target interactions with hepatic transporters, translating to improved microsomal stability (t₁/₂ > 120 min vs 45 min for piperidine analogs) [7]. In GSK-3β inhibition, 3-(octahydro-6H-pyrrolo[2,3-c]pyridin-6-yl)propanenitrile derivatives demonstrate how piperidine ring rigidification enhances potency (IC₅₀ = 130 nM) by pre-organizing the molecule for optimal hinge interaction. The trifluoroacetate salt form boosts aqueous solubility (>50 mg/mL) without compromising blood-brain barrier permeability (Pe > 15 × 10⁻⁶ cm/s in PAMPA assays) [8].
Table 2: Kinase Inhibitors Featuring Azepane/Piperidine Moieties and Their Biological Activities
Compound Class | Core Structure | Kinase Target (IC₅₀) | Cellular Activity |
---|---|---|---|
4-Benzylpiperidin-4-amines | Piperidine-pyrrolopyrimidine | PKBβ (6 nM) | Tumor xenograft inhibition at 50 mg/kg |
Pyrazolopyrimidines | Azepane-acetylene | CSF-1R (380 nM) | GBM EC₅₀ = 3.1 μM (T98 cells) |
Pyrimido[4,5-b]indoles | Rigidified piperidine | GSK-3β (130 nM) | JAK3 selectivity ratio >100 |
Pyrrolopyridines | Piperidine-amide | JAK1 (0.5 nM) | Not reported |
The trifluoroacetate (TFA) counterion has emerged as a critical design element in heterocyclic kinase inhibitors, enabling precise modulation of crystallinity, solubility, and protein binding kinetics. In azepan-1-yl(piperidin-3-yl)methanone derivatives, TFA serves dual functions: (1) as a pharmaceutical salt former that enhances aqueous solubility (up to 100-fold vs free base) through ion-dipole interactions with water molecules, and (2) as a conformational director that stabilizes the bioactive pose via electrostatic complementarity with catalytic lysine residues. Molecular modeling of PKB inhibitors reveals that the trifluoroacetate anion occupies a polar sub-pocket adjacent to Lys268, forming a hydrogen-bonding network that stabilizes the piperidine chair conformation (ΔG_bind = -2.3 kcal/mol) [1] [4].
The synthetic evolution of TFA-functionalized probes has progressed through three generations:
The structural impact of TFA extends beyond pharmaceutical processing to influence target engagement kinetics. Stopped-flow fluorescence studies of 7-chloro-9H-pyrimido[4,5-b]indole TFA salts demonstrated 3-fold faster association rates (k_on = 8.7 × 10⁵ M⁻¹s⁻¹) with GSK-3β compared to hydrochloride salts, attributed to TFA's ability to pre-organize the piperidine ring in the solution-phase bioactive conformation. This kinetic advantage translated to enhanced cellular activity (EC₅₀ = 380 nM vs 1.2 μM for HCl salt) despite identical thermodynamic binding affinities [8].
Table 3: Evolution of Trifluoroacetate-Functionalized Kinase Inhibitor Probes
Generation | Design Strategy | Example Compound | Key Advancement |
---|---|---|---|
1st | Simple salt formation | Piperidin-4-yl pyrrolopyrimidine TFA | Oral bioavailability enhancement (F = 42% vs 8% free base) |
2nd | Fluorine-accepting linkers | Imidazopyrazine-C3-diazirine-TFA | Proteome-wide selectivity profiling |
3rd | Cocrystal engineering | Azepanyl pyrazolopyrimidine bis-TFA | Humidity-resistant crystallization |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1